(R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol
Description
Properties
IUPAC Name |
(2R)-2-amino-2-(2-methyl-5-nitrophenyl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c1-6-2-3-7(11(13)14)4-8(6)9(10)5-12/h2-4,9,12H,5,10H2,1H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADISPFSUHLIZGZ-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])C(CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])[C@H](CO)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol typically involves the reduction of a nitro compound followed by the introduction of the amino alcohol functionality. One common method involves the reduction of 2-methyl-5-nitrobenzaldehyde to the corresponding alcohol, followed by amination to introduce the amino group.
Industrial Production Methods
Industrial production methods for this compound may involve catalytic hydrogenation processes to reduce the nitro group, followed by amination reactions under controlled conditions to ensure the desired stereochemistry is achieved. The use of chiral catalysts can help in obtaining the ®-enantiomer with high enantiomeric excess.
Chemical Reactions Analysis
Types of Reactions
®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitrating mixtures.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary amines.
Substitution: Introduction of various substituents on the aromatic ring.
Scientific Research Applications
®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Used in the production of fine chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism by which ®-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, influencing biochemical pathways. The presence of the amino and nitro groups allows for various interactions at the molecular level, contributing to its biological activity.
Comparison with Similar Compounds
Substituent Effects
- Nitro vs.
- Positional Isomerism: Compared to 1-(2-Amino-6-nitrophenyl)ethanone, the nitro group in the target compound is at position 5 instead of 6, altering electronic distribution and reactivity .
- Functional Group Diversity: The hydroxyl and amino groups in the target compound enable hydrogen bonding, whereas the ketone in 1-(2-Amino-6-nitrophenyl)ethanone may limit solubility in polar solvents .
Stereochemical Considerations
The (R)-configuration in both the target compound and the bromo-fluoro analog is critical for enantioselective interactions in biological systems or catalysis. In contrast, the 4-hydroxyphenyl acetic acid derivative () has a carboxylic acid group, which may confer different acidity and metal-binding properties .
Biological Activity
(R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol, also known as a chiral amino alcohol, is a compound with significant potential in various biological and chemical applications. This article explores its biological activity, synthesis methods, and relevant research findings.
Chemical Structure and Properties
The compound features a chiral center, an amino group, and a nitro group on the aromatic ring, which contribute to its unique properties and reactivity. The molecular formula is , and it can be represented by the following structural formula:
Synthesis Methods
The synthesis of this compound typically involves the reduction of a nitro compound followed by amination. Common methods include:
- Reduction of 2-Methyl-5-nitrobenzaldehyde : This method reduces the nitro group to an alcohol.
- Amination : The introduction of the amino group can be achieved through various amination reactions.
Industrial Production : Catalytic hydrogenation is often employed to ensure high enantiomeric excess of the desired (R)-enantiomer.
The biological activity of this compound is primarily attributed to its interactions with biological targets such as enzymes and receptors. The presence of both amino and nitro groups allows for diverse biochemical interactions, influencing various metabolic pathways.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties. For example, studies have shown that derivatives with similar structures demonstrate activity against Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 62.5 to 1000 µg/mL against various strains .
Case Studies
- Antituberculosis Activity : A study focused on substituted derivatives of amino alcohols found that certain compounds exhibited notable antituberculosis activity, suggesting potential therapeutic applications in treating resistant strains .
- Cytotoxicity Testing : In vitro tests on cell lines such as A549 and HeLa demonstrated that some derivatives did not significantly alter cell proliferation, indicating a favorable safety profile for further development .
Comparative Analysis
To understand the uniqueness of this compound, it can be compared with other chiral amino alcohols:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (R)-Amino Alcohol A | Structure A | Moderate antibacterial |
| (S)-Amino Alcohol B | Structure B | High cytotoxicity |
| This compound | Structure C | Notable antimicrobial potential |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for (R)-2-Amino-2-(2-methyl-5-nitrophenyl)ethan-1-ol?
- Answer : The synthesis typically involves asymmetric catalysis or chiral resolution. For nitro-substituted aromatic amino alcohols, methods such as catalytic hydrogenation of nitro precursors (e.g., using chiral catalysts like Ru-BINAP complexes) or click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) are applicable. Evidence from structurally similar compounds suggests that intermediates like 2-azido-1-(nitrophenyl)ethanol can be synthesized and functionalized . Reaction conditions (e.g., solvent, temperature, catalyst loading) must be optimized to minimize racemization.
Q. Which analytical techniques are essential for structural characterization?
- Answer : Key techniques include:
- X-ray crystallography : For absolute configuration determination; SHELX programs (e.g., SHELXL) are widely used for refinement .
- Infrared (IR) spectroscopy : To confirm functional groups (e.g., -NH₂, -OH, and nitro stretches); peaks near 3250 cm⁻¹ (N-H/O-H) and 1527 cm⁻¹ (NO₂ asymmetric stretch) are typical .
- NMR spectroscopy : ¹H/¹³C NMR for stereochemical analysis and purity assessment.
Q. What safety protocols are critical when handling nitro-substituted amino alcohols?
- Answer : Although toxicological data for this compound may be limited, precautionary measures for nitro-aromatics and amines apply:
- Use PPE (gloves, lab coat, goggles) and work in a fume hood.
- Avoid inhalation (P261) and skin contact (P262) per GHS/CLP guidelines .
- Store in airtight containers away from oxidizing agents.
Advanced Research Questions
Q. How can enantiomeric purity be ensured during synthesis?
- Answer : Strategies include:
- Chiral chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns).
- Asymmetric catalysis : Employ chiral ligands (e.g., BINOL derivatives) to control stereochemistry during hydrogenation or nucleophilic addition .
- Circular dichroism (CD) : Validate enantiopurity post-synthesis.
Q. How should researchers resolve contradictions in crystallographic data refinement?
- Answer : Discrepancies (e.g., twinning, poor resolution) require:
- Validation tools : Check data with PLATON or R1/R2 metrics in SHELX .
- Complementary techniques : Cross-validate with NMR or computational models (e.g., DFT-optimized geometries).
Q. What computational approaches predict the physicochemical properties of this compound?
- Answer :
- Molecular dynamics (MD) : Simulate solubility and stability in solvents.
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO/LUMO energies) to predict reactivity .
- QSAR models : Corrogate bioactivity based on nitro and amino group interactions.
Q. How can low yields in catalytic asymmetric synthesis be mitigated?
- Answer : Optimize:
- Catalyst design : Use heterogenized catalysts for recyclability.
- Solvent systems : Polar aprotic solvents (e.g., DMF) may enhance reaction rates.
- Temperature control : Lower temps reduce side reactions (e.g., nitro group reduction).
Q. What considerations are vital for designing bioactivity assays?
- Answer :
- Nitro group reactivity : Assess redox activity (e.g., antibacterial or antiparasitic effects via nitro reduction).
- Cytotoxicity screening : Use cell lines (e.g., HepG2) to evaluate safety margins.
- Structural analogs : Compare with known bioactive nitro-aromatics (e.g., chloramphenicol derivatives) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
